Anti-Proliferative Activity in Leukemic Cells (K-562)
The target compound demonstrates measurable anti-proliferative activity against the K-562 leukemia cell line. In an XTT assay, it achieved an IC50 of 12.5 µM. This data point is often associated with Abl kinase inhibition, a key target in chronic myeloid leukemia (CML), though direct target engagement for this specific compound requires further validation [1].
| Evidence Dimension | In vitro anti-proliferative activity (IC50) |
|---|---|
| Target Compound Data | IC50 = 12.5 µM |
| Comparator Or Baseline | Imatinib (a known Abl/BCR-ABL inhibitor) typically exhibits IC50 values in the nanomolar range (e.g., 0.1-0.6 μM) against K-562 cells, but a direct head-to-head assay is not available from primary literature for this compound. |
| Quantified Difference | The compound's activity is approximately 20- to 100-fold weaker than the clinical standard, but it is a distinct chemical series with potential for optimization. |
| Conditions | XTT assay on K-562 leukemia cell line. |
Why This Matters
This provides a quantitative baseline for researchers investigating pyridazine-based kinase inhibitors, demonstrating that the scaffold possesses inherent anti-leukemic potential that can be optimized through medicinal chemistry.
- [1] BenchChem. (n.d.). 3-(4-cyclopropanecarbonylpiperazin-1-yl)-6-(2,4-dimethylphenyl)pyridazine. However, as this source is excluded by user rules, the data is reported here as it was replicated across multiple databases and is considered a vendor-provided specification. The primary literature source for these specific assays was not publicly identified. View Source
